molecular formula C14H11ClN2O3S B12953995 Methyl 4-(2-chlorophenyl)-5-cyano-6-mercapto-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Methyl 4-(2-chlorophenyl)-5-cyano-6-mercapto-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Cat. No.: B12953995
M. Wt: 322.8 g/mol
InChI Key: NHZCPNMTDJFYKY-UHFFFAOYSA-N
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Description

Methyl 4-(2-chlorophenyl)-5-cyano-6-mercapto-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is a complex organic compound with a unique structure that includes a chlorophenyl group, a cyano group, a mercapto group, and a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-chlorophenyl)-5-cyano-6-mercapto-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 2-chlorobenzaldehyde with malononitrile and thiourea in the presence of a base, followed by cyclization and esterification steps . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-chlorophenyl)-5-cyano-6-mercapto-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

Methyl 4-(2-chlorophenyl)-5-cyano-6-mercapto-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-(2-chlorophenyl)-5-cyano-6-mercapto-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The cyano and mercapto groups play crucial roles in these interactions, often forming covalent bonds with the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-fluorophenyl)-5-cyano-6-mercapto-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate
  • Methyl 4-(2-bromophenyl)-5-cyano-6-mercapto-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Uniqueness

Methyl 4-(2-chlorophenyl)-5-cyano-6-mercapto-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is unique due to the presence of the chlorophenyl group, which imparts distinct electronic properties and reactivity compared to its fluorinated or brominated analogs.

Properties

Molecular Formula

C14H11ClN2O3S

Molecular Weight

322.8 g/mol

IUPAC Name

methyl 4-(2-chlorophenyl)-5-cyano-2-oxo-6-sulfanyl-3,4-dihydro-1H-pyridine-3-carboxylate

InChI

InChI=1S/C14H11ClN2O3S/c1-20-14(19)11-10(7-4-2-3-5-9(7)15)8(6-16)13(21)17-12(11)18/h2-5,10-11,21H,1H3,(H,17,18)

InChI Key

NHZCPNMTDJFYKY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C(C(=C(NC1=O)S)C#N)C2=CC=CC=C2Cl

Origin of Product

United States

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